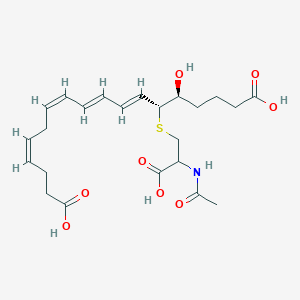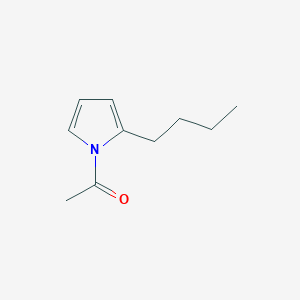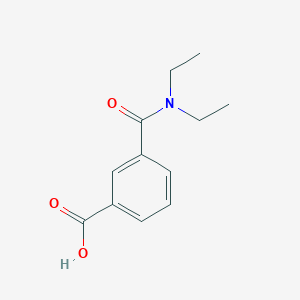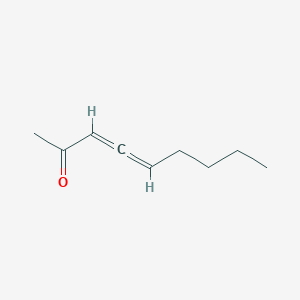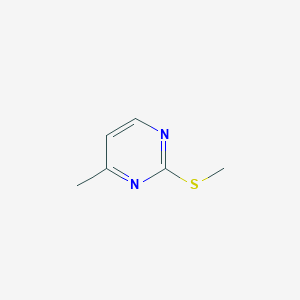
4-Méthyl-2-(méthylthio)pyrimidine
Vue d'ensemble
Description
4-Methyl-2-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C6H8N2S. It is a derivative of pyrimidine, characterized by the presence of a methyl group at the 4-position and a methylthio group at the 2-position.
Applications De Recherche Scientifique
4-Methyl-2-(methylthio)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is employed in studies investigating the biological activities of pyrimidine derivatives, such as their antimicrobial and anticancer properties.
Mécanisme D'action
Target of Action
It’s known that the compound can cause irritation to the eyes, skin, and mucous membranes , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
It’s known that pyrimidine derivatives can have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The exact interaction of 4-Methyl-2-(methylthio)pyrimidine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrimidine derivatives can potentially influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The compound is known to cause irritation to the eyes, skin, and mucous membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-2-(methylthio)pyrimidine. For instance, exposure to moist air or water can potentially affect the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2-(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the methylation of 2-thiouracil using methyl iodide under basic conditions. This reaction typically proceeds at room temperature overnight, yielding 2-methylthio-4-pyrimidinone, which can then be further methylated to obtain 4-Methyl-2-(methylthio)pyrimidine .
Industrial Production Methods
In industrial settings, the synthesis of 4-Methyl-2-(methylthio)pyrimidine often involves large-scale processes starting from commercially available 2-thiouracil. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(methylthio)pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and condensation reactions. The methylthio group at the 2-position is a potential leaving group, making the compound reactive towards nucleophiles .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide can be used to replace the methylthio group with other nucleophiles, forming various substituted pyrimidines.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form imines or enamines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 2-methoxy-4-methylpyrimidine .
Comparaison Avec Des Composés Similaires
4-Methyl-2-(methylthio)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Methylthio-4-pyrimidinone: Similar in structure but lacks the methyl group at the 4-position.
4-Chloro-2-methylthiopyrimidine: Contains a chlorine atom instead of a methyl group at the 4-position, which affects its reactivity and applications.
2,4-Dimethylthio-pyrimidine: Has two methylthio groups, leading to different chemical properties and reactivity.
The uniqueness of 4-Methyl-2-(methylthio)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
4-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCERVHYBSTYCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356302 | |
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-63-9 | |
| Record name | 4-Methyl-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for fungicides derived from 4-Methyl-2-(methylthio)pyrimidine?
A1: Research suggests that these fungicides target the succinate dehydrogenase (SDH) enzyme in fungi. [, ] Specifically, they act as SDH inhibitors, disrupting the fungal respiratory chain and ultimately leading to energy depletion and cell death. Molecular docking studies have shown that these compounds form strong interactions with the active site of SDH, including hydrogen bonds and cation-π interactions. [] For example, one study highlighted compound N-[2-((3-fluoro-4-methylphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methyl-thio)pyrimidine-5-carboxamide exhibiting strong binding affinity to SDH through four hydrogen bonds and a cation-π interaction. []
Q2: How does modifying the structure of 4-Methyl-2-(methylthio)pyrimidine derivatives affect their fungicidal activity?
A2: Structure-activity relationship (SAR) studies are crucial in understanding how structural changes impact biological activity. Research indicates that introducing specific substituents on the pyrimidine ring or attaching various carbamate moieties can significantly influence the fungicidal activity of these compounds. [, ] For instance, one study found that incorporating a trifluoromethyl group at a specific position on the phenyl ring of a carbamate derivative led to enhanced inhibitory activity against Sclerotinia sclerotiorum. [] This highlights the importance of systematic structural modifications in optimizing the fungicidal potency of these derivatives.
Q3: What analytical techniques are commonly employed to characterize and study 4-Methyl-2-(methylthio)pyrimidine derivatives?
A3: Researchers utilize a combination of techniques to characterize and analyze these compounds. Common methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and confirm the identity of synthesized compounds. [, ]
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule. []
- High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, confirming the molecular formula of the compounds. []
- Molecular Docking Studies: Computational methods like molecular docking are employed to simulate and analyze the interactions between these compounds and their target proteins, like SDH. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)


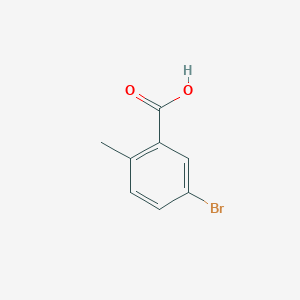

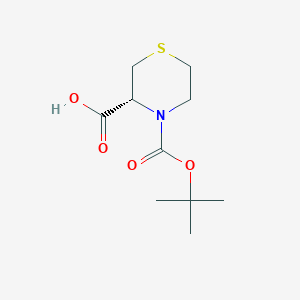
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
